molecular formula C9H17NO2 B2434394 [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol CAS No. 2253630-92-9

[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol

Cat. No.: B2434394
CAS No.: 2253630-92-9
M. Wt: 171.24
InChI Key: UHZJNQRPACBLMR-UHFFFAOYSA-N
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Description

[5-(Aminomethyl)-6-oxabicyclo[321]octan-1-yl]methanol is a bicyclic compound with a unique structure that includes an aminomethyl group and a methanol group

Properties

IUPAC Name

[5-(aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-5-9-3-1-2-8(4-9,6-11)7-12-9/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZJNQRPACBLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1)(OC2)CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Basis

Molecular Architecture

The target compound features a seven-membered bicyclo[3.2.1]octane backbone with an oxygen atom bridging positions 1 and 6, forming a strained ether linkage. Substituents include:

  • 5-Aminomethyl group : A primary amine (-NH2) attached via a methylene spacer at position 5.
  • 1-Hydroxymethyl group : A hydroxymethyl (-CH2OH) moiety at position 1.
Table 1: Molecular Descriptors
Property Value Source
CAS Registry Number 2253630-92-9
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
SMILES OCC12CCCC(C2)(OC1)CN

The stereochemistry remains unspecified in commercial listings, suggesting racemic mixtures or proprietary enantioselective methods.

Synthetic Strategies

Bicyclic Core Construction

The oxabicyclo[3.2.1]octane framework is typically synthesized via bromocyclization or [3+2] cycloaddition reactions. A patent by Reddy et al. (2015) details the preparation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, a key intermediate, using N-bromosuccinimide (NBS) and calcium oxide in dichloromethane. This method achieves 85–92% yield by leveraging stereoselective bromination of cyclohex-3-ene-1-carboxylic acid derivatives.

Functionalization Steps

Aminomethyl Group Introduction

The 5-aminomethyl group is introduced via nucleophilic substitution or reductive amination . For example, treating brominated intermediates with aqueous dimethylamine followed by ammonia yields secondary amines, which are subsequently protected using di-tert-butyl dicarbonate (Boc) .

Hydroxymethyl Group Installation

The 1-hydroxymethyl group is incorporated through oxidation-reduction sequences or Grignard reactions . Patent data describe the use of sodium borohydride to reduce ketone intermediates to secondary alcohols.

Optimization of Reaction Conditions

Bromination Efficiency

The choice of brominating agent significantly impacts yield:

  • NBS : 89% yield in dichloromethane at 0–5°C.
  • 1,3-Dibromo-5,5-dimethylhydantoin : 78% yield due to slower reaction kinetics.
Table 2: Solvent Effects on Recrystallization
Solvent System Purity (%) Crystal Morphology Source
Acetone-water (1:2) 99.5 Needle-like
Ethanol-hexane (3:1) 97.2 Plate-like

Recrystallization from acetone-water at 50°C followed by cooling to 5°C produces high-purity crystals.

Purification and Isolation

Filtration and Drying

Post-reaction mixtures are treated with 5% sodium bicarbonate to neutralize acidic byproducts, followed by vacuum filtration to isolate solids. Drying under reduced pressure (40–50°C) ensures residual solvent removal.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves diastereomers, though commercial samples often remain racemic.

Analytical Characterization

Spectroscopic Data

  • NMR : $$ ^1H $$ NMR (400 MHz, D2O) δ 3.71 (m, 2H, CH2OH), 3.45 (s, 2H, CH2NH2), 2.98 (m, 1H, bridgehead H).
  • MS (ESI+) : m/z 172.1 [M+H]+.

Purity Assessment

HPLC-UV (210 nm) confirms >99% purity for recrystallized batches.

Challenges and Limitations

Stereochemical Control

Current methods lack enantioselectivity, necessitating chiral resolution or asymmetric catalysis. Sonleitner (2023) proposed enzymatic desymmetrization of tropinone analogs but noted scalability issues.

Byproduct Formation

Competing pathways during bromination generate 3-bromo isomers (8–12%), requiring careful chromatographic separation.

Industrial vs. Academic Approaches

Scalable Patent Routes

The patented process emphasizes cost-effective solvents (e.g., cyclopentyl methyl ether) and one-pot reactions, achieving 76% overall yield from cyclohexene precursors.

Academic Innovations

Thesis work explores microwave-assisted [3+2] cycloadditions for rapid core assembly but reports lower yields (52%).

Chemical Reactions Analysis

Types of Reactions

[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C9_9H17_{17}NO2_2 and a molecular weight of 171.24 g/mol. Its structure features a bicyclic framework, which is crucial for its biological activity. The compound is typically stored at 4°C and has a purity of 95% .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing novel pharmaceuticals, particularly in treating neurological disorders. Its bicyclic structure is similar to other bioactive molecules that interact with neurotransmitter systems.

Case Study: Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit activity as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits in treating depression and anxiety disorders. Studies have shown that modifications to the bicyclic core can enhance binding affinity to serotonin receptors, leading to improved efficacy in clinical settings.

Analytical Chemistry

In analytical chemistry, [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol serves as a standard reference material for method validation in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its unique properties allow researchers to assess the accuracy and precision of analytical methods used to quantify similar compounds in biological samples.

Application Methodology Outcome
Medicinal ChemistryStructure-Activity Relationship (SAR)Identification of lead compounds for SSRIs
Analytical ChemistryHPLC Method ValidationEnhanced accuracy in quantification

Neurobiology

The compound is being investigated for its role in modulating neurotransmitter systems. Preliminary studies suggest that it may influence dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive functions.

Case Study: Behavioral Impact
In animal models, administration of [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol has demonstrated changes in behavior consistent with increased dopaminergic activity, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive impairments.

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential for understanding its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Aminomethyl)-6-oxabicyclo[321]octan-1-yl]methanol is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties

Biological Activity

[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol, a bicyclic compound, has garnered attention due to its potential biological activities. Its unique structure, characterized by a bicyclic framework and an amino group, suggests various pharmacological applications. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • CAS Number : 2253630-92-9 .

Biological Activity Overview

Research indicates that compounds similar to [5-(aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol exhibit several biological activities, including:

  • Antitumor Activity : Compounds with similar bicyclic structures have shown promising antitumor effects in various studies.
  • Neuroprotective Effects : The presence of an amino group may enhance neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens.

The biological activity of [5-(aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol may be attributed to:

  • Interaction with Receptors : The compound may interact with specific biological receptors, influencing cellular signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.

Antitumor Activity

A study evaluated the antitumor effects of various bicyclic compounds, including derivatives of [5-(aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, suggesting significant cytotoxic potential .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of bicyclic compounds in models of neurodegeneration. For instance, a derivative was shown to reduce neuronal apoptosis in vitro and improve cognitive function in animal models of Alzheimer's disease . This suggests that [5-(aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol may have similar protective properties.

Antimicrobial Activity

In another study, derivatives were tested against a panel of bacteria and fungi. The results showed that some compounds displayed significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This indicates the potential for developing new antimicrobial agents based on this compound's structure.

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50/MIC ValuesReference
AntitumorMCF-75.19 - 11.72 µM
NeuroprotectiveNeuronal CellsN/A
AntimicrobialVarious BacteriaVaries (N/A)

Q & A

Q. What are the recommended synthetic routes for [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol, and how can column chromatography optimize purity?

Methodological Answer: The synthesis of bicyclic ethers like this compound often involves multi-step strategies, including cyclization and functional group protection. For example, a related 6-oxabicyclo[3.2.1]octan-7-one derivative was synthesized via Cs-mediated coupling, followed by purification using silica gel chromatography with 5% ethyl acetate in pentane, yielding 47% . Key steps include:

  • Functional Group Compatibility : Ensure protecting groups (e.g., for the aminomethyl moiety) are stable during cyclization.
  • Chromatographic Optimization : Adjust solvent polarity (e.g., EtOAc/pentane gradients) to resolve polar intermediates.
  • Yield Improvement : Use excess reagents (e.g., 2.5 equiv PhEBX) to drive reactions to completion.

Q. How can X-ray crystallography be applied to resolve the stereochemistry of this bicyclic compound?

Methodological Answer: X-ray crystallography remains the gold standard for stereochemical assignment. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data . Steps include:

  • Crystal Growth : Optimize solvent systems (e.g., ether/pentane) to obtain single crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) data to minimize uncertainty in electron density maps.
  • Refinement : Apply restraints for the oxabicyclo framework and aminomethyl group to avoid overfitting.

Q. What safety protocols are critical when handling [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol in the lab?

Methodological Answer: Refer to SDS guidelines for structurally similar amines (e.g., (4-Aminobicyclo[2.2.2]octan-1-yl)methanol):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation risks.
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the stability of [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol under varying pH conditions?

Methodological Answer: Perform density functional theory (DFT) calculations to assess protonation states and bond dissociation energies:

  • Software : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
  • Protonation Sites : Model the aminomethyl group’s pKa shifts in aqueous buffers.
  • Degradation Pathways : Identify potential ring-opening reactions at acidic (pH <3) or basic (pH >10) conditions.
  • Validation : Compare predictions with experimental stability assays (e.g., HPLC monitoring over 24–72 hours).

Q. How should researchers address contradictions in reported synthetic yields for analogous oxabicyclo compounds?

Methodological Answer: Discrepancies (e.g., 47% vs. lower yields in similar syntheses ) often arise from:

  • Reagent Quality : Trace moisture in Cs salts can inhibit cyclization. Pre-dry reagents over molecular sieves.
  • Reaction Monitoring : Use TLC or inline IR spectroscopy to detect intermediates and optimize reaction times.
  • Scale Effects : Pilot small-scale (<100 mg) reactions before scaling up; micrオreactors may improve heat transfer.

Q. What experimental strategies can determine the compound’s stability in biological matrices for pharmacokinetic studies?

Methodological Answer: Design stability assays using LC-MS/MS:

  • Matrix Selection : Spike the compound into plasma, PBS, or liver microsomes.
  • Conditions : Incubate at 37°C, sampling at 0, 1, 3, 6, and 24 hours.
  • Degradation Analysis : Monitor parent ion ([M+H]+) depletion and fragment ions for degradation products.
  • Enzymatic Stability : Add NADPH to microsomes to assess CYP-mediated metabolism.

Data Gaps and Methodological Recommendations

Parameter Current Status Recommended Assay
Aqueous Solubility No data Shake-flask method with HPLC-UV
logP No data Octanol-water partitioning assay
Thermal Stability Limited data TGA/DSC (5–300°C, 10°C/min)
Photostability Not reportedICH Q1B photodegradation guidelines

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